
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C5H10ClN2.BF4. It is known for its use in various organic synthesis reactions, particularly as a coupling reagent in peptide synthesis. The compound is characterized by its white to off-white crystalline powder form and is sensitive to moisture and light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 2-chloro-1,3-dimethylimidazolidinium chloride is then reacted with tetrafluoroboric acid to yield the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure conditions to ensure the stability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in peptide coupling reactions, facilitating the formation of peptide bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under mild to moderate temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, in peptide coupling reactions, the major product is the peptide bond formed between amino acids .
Applications De Recherche Scientifique
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a coupling reagent in organic synthesis, particularly in the formation of peptide bonds.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This activation is achieved through the formation of an intermediate complex that enhances the electrophilicity of the carboxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3-dimethylimidazolidinium chloride: Similar in structure but differs in the counterion, which is chloride instead of tetrafluoroborate.
2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate: Another similar compound with hexafluorophosphate as the counterion.
Uniqueness
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is unique due to its specific counterion, tetrafluoroborate, which can influence its solubility and reactivity in certain reactions. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
2-chloro-1,3-dimethylimidazolidin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h5H,3-4H2,1-2H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWOGYVMSAHHH-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[NH+]1CCN(C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
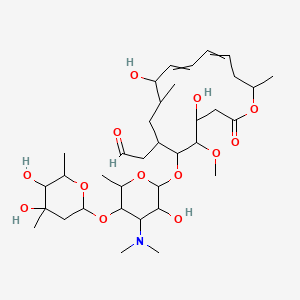
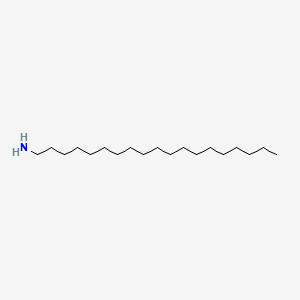
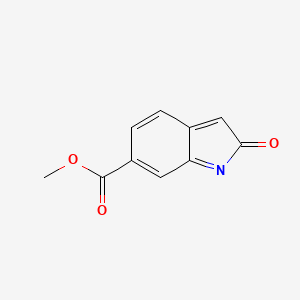
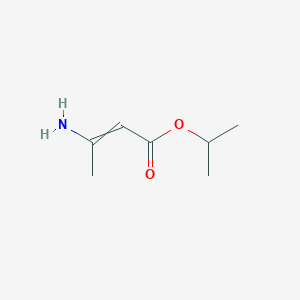


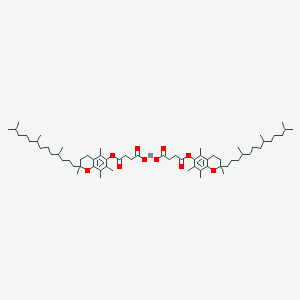

![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoranyl-8-methoxy-4-oxidanylidene-quinoline-3-carboxylic acid hydrochloride](/img/structure/B7888413.png)

![sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B7888429.png)



